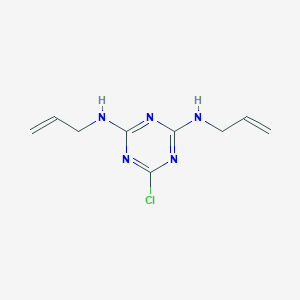












|
REACTION_CXSMILES
|
[CH2:1]([NH2:4])[CH:2]=[CH2:3].[N:5]1[C:12](Cl)=[N:11][C:9]([Cl:10])=[N:8][C:6]=1Cl.[OH-].[Na+]>C1(C)C=CC=CC=1.O>[CH2:1]([NH:4][C:12]1[N:5]=[C:6]([NH:4][CH2:1][CH:2]=[CH2:3])[N:8]=[C:9]([Cl:10])[N:11]=1)[CH:2]=[CH2:3] |f:2.3|
|


|
Name
|
|
|
Quantity
|
54.9 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)N
|
|
Name
|
|
|
Quantity
|
73.8 g
|
|
Type
|
reactant
|
|
Smiles
|
N1=C(Cl)N=C(Cl)N=C1Cl
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
16 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
70 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
16 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
70 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
After stirring for a further two hours at room temperature and for one hour at 50°
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
being kept between 20° and 30°
|
|
Type
|
TEMPERATURE
|
|
Details
|
by applying gentle external cooling to the reaction vessel
|
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture is cooled to 20°
|
|
Type
|
STIRRING
|
|
Details
|
After stirring for a further 2 hours at room temperature and for 6 hours at 60°
|
|
Duration
|
6 h
|
|
Type
|
STIRRING
|
|
Details
|
stirring
|
|
Type
|
WAIT
|
|
Details
|
is continued for a further 5 hours at 60°
|
|
Duration
|
5 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
After the mixture has cooled to room temperature
|
|
Type
|
FILTRATION
|
|
Details
|
the precipitate is filtered off
|
|
Type
|
STIRRING
|
|
Details
|
after stirring for approx. 30 minutes
|
|
Duration
|
30 min
|
|
Type
|
WASH
|
|
Details
|
The precipitate is thoroughly washed with water
|
|
Type
|
CUSTOM
|
|
Details
|
thoroughly suction-drained and dried in vacuo at approx. 95°
|


Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C=C)NC1=NC(=NC(=N1)NCC=C)Cl
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |